Proteolytic Stability: Gem-Dimethyl β-Amino Acid Residue Prevents Enzymatic Cleavage at the Incorporation Site
Incorporation of a β,β-dimethyl-β-amino acid residue at position 18 of Escherichia coli dihydrofolate reductase (DHFR) completely prevented cleavage by Glu-C endoproteinase, whereas the wild-type protein and variants containing non-gem-dimethyl β-amino acids were cleaved between residues 17 and 18 [1]. The target compound, as a tert-butyl ester of 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoic acid, contains the identical gem-dimethyl-β-amino acid backbone motif. Incorporation of β-(p-bromophenyl)alanine (a comparator without gem-dimethyl substitution) resulted in successful suppression but was distinguishable by mass spectrometry and did not confer the same proteolytic blockade [1]. This demonstrates that the gem-dimethyl substitution pattern is the critical determinant of proteolytic resistance, not merely the presence of a bromophenyl or β-amino acid moiety.
| Evidence Dimension | Proteolytic cleavage resistance (Glu-C endoproteinase assay) |
|---|---|
| Target Compound Data | Cleavage completely prevented when β,β-dimethyl-β-alanine is incorporated at position 18 of DHFR (class-level inference for gem-dimethyl β-amino acid residue present in target compound). |
| Comparator Or Baseline | Wild-type DHFR and variants with β-(p-bromophenyl)alanine or β-alanine at position 18: Glu-C cleaves between residues 17 and 18. |
| Quantified Difference | Qualitative categorical difference: complete blockade vs. normal cleavage. No partial resistance observed. |
| Conditions | In vitro proteolytic digestion of purified DHFR variants by Glu-C endoproteinase; incorporation via modified ribosome UAG codon suppression in E. coli S-30 system [1]. |
Why This Matters
For applications requiring extended in vivo half-life of β-peptide therapeutics or stable enzyme variants, the gem-dimethyl backbone architecture—present in the target compound—provides a demonstrated mechanism of proteolytic shielding that non-gem-dimethyl bromophenyl β-amino acid esters cannot match.
- [1] Maini, R.; Nguyen, D. T.; Chen, S.; Dedkova, L. M.; Chowdhury, S. R.; Alcala-Torano, R.; Hecht, S. M. Incorporation of β-amino acids into dihydrofolate reductase by ribosomes having modifications in the peptidyltransferase center. Bioorg. Med. Chem. 2013, 21 (5), 1088–1096. PMID: 23375097. View Source
